1,2-Dichloro-2-propanol

Epichlorohydrin synthesis Kinetic modeling Process optimization

1,2-Dichloro-2-propanol (1,2-DCP, CAS 52515-75-0) is a vicinal dichlorohydrin belonging to the class of chloropropanols, with the molecular formula C3H6Cl2O and a molecular weight of 128.98 g/mol. Structurally, it features a tertiary alcohol group bearing a chlorine atom and a chloromethyl substituent, which distinguishes its reactivity from primary and secondary dichloropropanol isomers such as 1,3-dichloro-2-propanol (CAS 96-23-1) and 2,3-dichloro-1-propanol (CAS 616-23-9).

Molecular Formula C3H6Cl2O
Molecular Weight 128.98 g/mol
CAS No. 52515-75-0
Cat. No. B15180848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-2-propanol
CAS52515-75-0
Molecular FormulaC3H6Cl2O
Molecular Weight128.98 g/mol
Structural Identifiers
SMILESCC(CCl)(O)Cl
InChIInChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3
InChIKeyQEZDCTNHTRSNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-2-propanol (CAS 52515-75-0): Technical Grade Halohydrin Intermediate for Selective Organic Synthesis


1,2-Dichloro-2-propanol (1,2-DCP, CAS 52515-75-0) is a vicinal dichlorohydrin belonging to the class of chloropropanols, with the molecular formula C3H6Cl2O and a molecular weight of 128.98 g/mol [1]. Structurally, it features a tertiary alcohol group bearing a chlorine atom and a chloromethyl substituent, which distinguishes its reactivity from primary and secondary dichloropropanol isomers such as 1,3-dichloro-2-propanol (CAS 96-23-1) and 2,3-dichloro-1-propanol (CAS 616-23-9) . The compound serves primarily as a chemical intermediate in the synthesis of epichlorohydrin, epoxide derivatives, and various fine chemicals, with its unique substitution pattern enabling distinct reaction pathways and selectivity in downstream transformations [2].

Why 1,2-Dichloro-2-propanol (CAS 52515-75-0) Cannot Be Interchanged with Other Dichloropropanol Isomers in Industrial Applications


The dichloropropanol (DCP) isomers—1,2-dichloro-2-propanol, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol—exhibit markedly divergent chemical reactivities, physical properties, and toxicological profiles due to differences in chlorine substitution patterns and alcohol group positioning [1]. Kinetic studies demonstrate that 1,2-DCP undergoes dehydrochlorination at a significantly slower rate compared to 1,3-DCP, which directly impacts reactor design, residence time requirements, and process economics in epichlorohydrin manufacturing [2]. Furthermore, the distinct toxicological profiles of these isomers—particularly with respect to testicular toxicity—mandate careful selection and handling protocols for procurement decisions in industrial settings [3]. Consequently, substituting one DCP isomer for another without adjusting reaction parameters or safety measures can lead to suboptimal yields, increased by-product formation, or unexpected occupational health risks.

Quantitative Differentiation of 1,2-Dichloro-2-propanol (CAS 52515-75-0) from Comparator Dichloropropanols


Comparative Dehydrochlorination Kinetics: 1,2-DCP vs. 1,3-DCP in Epichlorohydrin Synthesis

In the industrial production of epichlorohydrin, the rate of dehydrochlorination directly governs reactor throughput and product yield. Kinetic investigations reveal that 1,2-dichloro-2-propanol (1,2-DCP) exhibits substantially lower reactivity toward base-catalyzed dehydrochlorination compared to 1,3-dichloro-2-propanol (1,3-DCP) [1]. The observed rate differential is attributed to the steric hindrance and electronic environment of the tertiary alcohol moiety in 1,2-DCP, which impedes the formation of the transition state required for HCl elimination. This reduced reactivity necessitates extended residence times or elevated temperatures to achieve comparable conversion levels when 1,2-DCP is present in the feedstock, directly influencing capital expenditure and operational costs in continuous flow reactors.

Epichlorohydrin synthesis Kinetic modeling Process optimization

Physical Property Divergence: Boiling Point and Volatility of 1,2-DCP Relative to Dichloropropanol Isomers

Separation and purification of dichloropropanol isomers rely critically on differences in boiling point and vapor pressure. 1,2-Dichloro-2-propanol possesses a distinct boiling point that differs from its structural isomers, enabling fractional distillation under optimized conditions. Comparative property data for 1,3-dichloro-2-propanol indicates a boiling point of 174°C , while 1,2-DCP is predicted to boil within a similar but distinguishable range, with its tertiary alcohol structure conferring unique volatility characteristics. The specific boiling point and associated vapor pressure curve of 1,2-DCP must be accounted for when designing distillation columns and recovery systems in multi-isomer DCP production streams.

Chemical engineering Separation processes Distillation

Differential Substrate Specificity in Halohydrin Dehalogenase Biocatalysis

Halohydrin dehalogenases (HHDHs) are promiscuous biocatalysts capable of converting vicinal haloalcohols to epoxides or catalyzing epoxide ring-opening with diverse nucleophiles [1]. Enzymatic studies have established that the substrate specificity of HHDHs varies markedly among chloropropanol isomers. While 1,3-dichloro-2-propanol serves as a well-characterized substrate for HHDHs from various bacterial sources, the activity toward 1,2-dichloro-2-propanol differs due to the tertiary alcohol geometry and altered accessibility of the chlorine leaving group [2]. This differential substrate recognition profile enables the design of selective biotransformation processes where 1,2-DCP may be preferentially converted or, conversely, remain unreacted as a recoverable by-product.

Biocatalysis Enzyme engineering Green chemistry

Toxicological Profile Differentiation: 1,2-DCP in the Context of Dichloropropanol Isomer Toxicity

Comprehensive comparative toxicology studies have evaluated the testicular toxicity of dichloropropanol isomers in rodent models. The study by Omura et al. (1995) directly compared 2,3-dichloro-1-propanol (DC1P) and 1,3-dichloro-2-propanol (DC2P) alongside their metabolites alpha-chlorohydrin and epichlorohydrin, establishing that the toxicological potency varies significantly with isomer structure [1]. While 1,2-dichloro-2-propanol was not directly included in this specific head-to-head comparison, the structural and metabolic considerations derived from these studies provide a class-level inference that its toxicity profile will differ from 1,3-DCP and 2,3-DCP due to its unique substitution pattern and distinct metabolic fate.

Occupational safety Toxicology Regulatory compliance

Procurement-Driven Application Scenarios for 1,2-Dichloro-2-propanol (CAS 52515-75-0)


Selective Synthesis of 1,2-Disubstituted Epoxides via Controlled Dehydrochlorination

Leveraging the reduced reactivity of 1,2-dichloro-2-propanol toward base-catalyzed dehydrochlorination, chemists can design stepwise elimination sequences to access specific epoxide regioisomers not readily obtainable from 1,3-DCP. The slower kinetics of HCl elimination from the tertiary alcohol position [1] enables better control over product distribution and minimizes over-reaction to undesired by-products. This differential reactivity profile makes 1,2-DCP a strategic choice when synthetic routes demand precise temporal control over epoxide formation, particularly in multi-step pharmaceutical intermediate synthesis where regiospecificity is critical.

Epichlorohydrin Manufacturing from Mixed DCP Feedstocks: Process Optimization

In industrial epichlorohydrin production from glycerol-derived DCP mixtures, the presence of 1,2-dichloro-2-propanol alongside the predominant 1,3-DCP necessitates kinetic modeling to accurately predict reactor performance and residence time requirements. The significantly slower dehydrochlorination rate of 1,2-DCP [1] must be explicitly accounted for in process control algorithms and continuous flow reactor design. Procurement specifications for DCP feedstocks should include isomer ratio analysis to enable predictive maintenance of reactor throughput and yield, ensuring that capital-intensive equipment is operated at optimal economic efficiency.

Biocatalytic Resolution and Chiral Epoxide Synthesis Using Halohydrin Dehalogenases

The differential substrate recognition of 1,2-dichloro-2-propanol by halohydrin dehalogenases (HHDHs) [2] opens opportunities for enantioselective biotransformations. While 1,3-DCP is efficiently converted by certain HHDHs, 1,2-DCP may serve as a substrate for engineered enzyme variants with altered specificity, enabling the synthesis of novel chiral epoxides or the kinetic resolution of racemic mixtures. Researchers procuring 1,2-DCP for biocatalysis should select enzyme panels specifically characterized against this tertiary alcohol substrate to identify optimal catalyst candidates for desired stereochemical outcomes.

Occupational Safety Protocol Development for Multi-Isomer DCP Handling

Given the established isomer-dependent testicular toxicity profiles of dichloropropanols [3], industrial hygiene programs must develop isomer-specific exposure limits and monitoring strategies when 1,2-dichloro-2-propanol is present in process streams. Generic DCP safety data sheets are insufficient to characterize the distinct toxicological hazards associated with 1,2-DCP. Procurement departments should request isomer composition certificates from DCP suppliers to ensure appropriate personal protective equipment (PPE) selection, ventilation engineering controls, and medical surveillance programs are tailored to the actual isomer profile being handled.

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